

# Revolutionizing Disease Insights: "Orion" as a High-Plex Biomarker Platform

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Orion    |           |
| Cat. No.:            | B1682460 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The "**Orion**" Spatial Biology Platform by RareCyte is a transformative technology enabling high-plex immunofluorescence imaging of tissue sections. This platform facilitates the simultaneous detection of up to 20 protein biomarkers in a single scan, providing unprecedented insights into the cellular composition and spatial organization of the tissue microenvironment. These detailed spatial signatures are proving invaluable for biomarker discovery, understanding disease mechanisms, and developing novel therapeutic strategies across a range of diseases, most notably in oncology.

This document provides a comprehensive overview of the **Orion** platform, including its experimental workflow, data analysis pipeline, and its application in recent groundbreaking studies. Detailed protocols and quantitative data from key publications are presented to guide researchers in leveraging this powerful technology for their own disease models.

# Data Presentation: Quantitative Biomarker Analysis in Colorectal Cancer

Recent studies have highlighted the utility of the **Orion** platform in elucidating the tumor microenvironment in colorectal cancer (CRC), leading to the identification of novel prognostic biomarkers and a deeper understanding of therapeutic responses.







A pivotal study published in Nature Cancer by Lin et al. (2023) utilized the **Orion** platform to identify spatial signatures predictive of survival in CRC patients. The researchers analyzed 74 human CRC tumor resections, generating high-fidelity quantitative data from over 100 million cells.[1][2][3] This automated generation and ranking of spatial biomarkers revealed novel markers that were highly predictive of progression-free survival.

Another significant study in Oncogene by Kasi et al. (2023) employed the **Orion** platform to investigate the effects of neoadjuvant immunotherapy with botensilimab and balstilimab in microsatellite stable CRC (MSS CRC). The high-fidelity, quantitative data across whole tissue sections demonstrated a marked increase in immune infiltration and tumor regression after therapy, showcasing the platform's ability to monitor therapeutic efficacy at a cellular level.[1][2]

While the full quantitative datasets from these studies are extensive and reside within the publications' supplementary materials, the following tables summarize the key findings and biomarker panels used, providing a snapshot of the type of data that can be generated with the **Orion** platform.

Table 1: Representative Biomarker Panel for Colorectal Cancer Analysis on the **Orion** Platform



| Marker          | Cell Type/Function         | Cellular Localization  | Fluorophore<br>Conjugate |
|-----------------|----------------------------|------------------------|--------------------------|
| Pan-Cytokeratin | Epithelial/Tumor Cells     | Cytoplasm,<br>Membrane | ArgoFluor™ 555           |
| CD45            | Immune Cells               | Membrane               | ArgoFluor™ 647           |
| CD3             | T Cells                    | Membrane               | ArgoFluor™ 488           |
| CD8             | Cytotoxic T Cells          | Membrane               | ArgoFluor™ 594           |
| CD4             | Helper T Cells             | Membrane               | ArgoFluor™ 750           |
| FOXP3           | Regulatory T Cells         | Nucleus                | ArgoFluor™ 514           |
| CD68            | Macrophages                | Cytoplasm,<br>Membrane | ArgoFluor™ 680           |
| PD-L1           | Immune Checkpoint          | Membrane               | ArgoFluor™ 532           |
| PD-1            | Immune Checkpoint          | Membrane               | ArgoFluor™ 700           |
| Ki-67           | Proliferation              | Nucleus                | ArgoFluor™ 620           |
| CD31            | Endothelial Cells          | Membrane               | ArgoFluor™ 496           |
| α-SMA           | Stromal/Myofibroblast<br>s | Cytoplasm              | ArgoFluor™ 770           |
| Hoechst 33342   | All Cells                  | Nucleus                | N/A                      |

This table is a representative example based on commonly used markers in CRC studies and may not reflect the exact panel of any single study.

Table 2: Summary of Key Quantitative Findings from Kasi et al. (2023) in MSS CRC



| Finding                       | Description                                                                                                                              |
|-------------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| Increased Immune Infiltration | Significant increase in the density of CD3+,<br>CD8+, and CD4+ T cells in the tumor<br>microenvironment post-treatment.                  |
| Tumor Regression              | A notable decrease in tumor cell area and an increase in markers of apoptosis and cell death within the tumor nests.                     |
| ctDNA Clearance               | Durable elimination of circulating tumor DNA (ctDNA), a critical biomarker for cancer clearance and long-term disease-free survival. [4] |

# **Experimental Protocols**

The **Orion** platform employs a streamlined, single-step immunofluorescence staining and imaging workflow, which preserves tissue integrity and allows for subsequent H&E staining on the same section.

## I. Tissue Preparation and Antigen Retrieval

- Sectioning: Cut formalin-fixed, paraffin-embedded (FFPE) tissue blocks into 4-5 μm sections and mount on positively charged glass slides.
- Baking: Bake the slides overnight at 60°C to ensure tissue adherence.
- Deparaffinization: Deparaffinize the sections by immersing in xylene (2 changes, 10 minutes each), followed by rehydration through a graded series of ethanol (100%, 95%, 70%; 5 minutes each) and a final wash in deionized water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.

# **II. Immunofluorescence Staining**



- Permeabilization: Permeabilize the tissue sections with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
- Blocking: Block non-specific antibody binding by incubating the sections in a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
- Antibody Incubation: Prepare a cocktail of primary antibodies conjugated to distinct ArgoFluor™ dyes in antibody diluent. Apply the antibody cocktail to the sections and incubate overnight at 4°C in a humidified chamber.
- Washing: Wash the slides three times with PBS containing 0.05% Tween 20 for 5 minutes each.
- Nuclear Staining: Incubate the sections with Hoechst 33342 nuclear stain for 5-10 minutes at room temperature.
- Mounting: Mount the coverslip using an appropriate mounting medium.

## **III. Imaging on the Orion Platform**

- Slide Loading: Load the stained slides into the Orion instrument.
- Image Acquisition: The **Orion** platform performs a single scan to acquire images for all fluorescent channels. The instrument utilizes high-powered lasers and narrow-band emission filters for high sensitivity and specificity.
- Data Output: The platform generates OME.TIFF image files and CSV data tables for downstream analysis.

# IV. H&E Staining (Optional, Same Section)

- Coverslip Removal: Carefully remove the coverslip from the slide after immunofluorescence imaging.
- Staining: Perform a standard Hematoxylin and Eosin (H&E) staining protocol.
- Re-imaging: Re-image the same slide on the **Orion** platform in brightfield mode. The software can then co-register the immunofluorescence and H&E images.





# **Mandatory Visualizations Signaling Pathway Diagram**



Click to download full resolution via product page

Caption: PD-1/PD-L1 signaling pathway inhibiting T-cell proliferation.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Orion Spatial Biology platform experimental workflow.



# **Logical Relationship Diagram**



Click to download full resolution via product page

Caption: From Orion data acquisition to biological insights.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. rarecyte.com [rarecyte.com]



- 4. Shooting for multiplexed pathology with Orion PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Disease Insights: "Orion" as a High-Plex Biomarker Platform]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682460#orion-as-a-biomarker-in-disease-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com